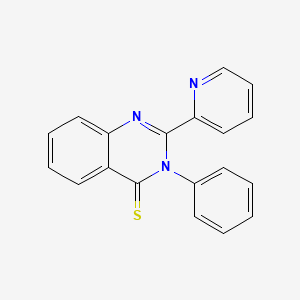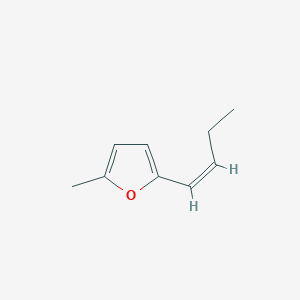![molecular formula C13H17NO2 B12911095 4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one CAS No. 81777-92-6](/img/structure/B12911095.png)
4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-2-(2-methylbenzyl)isoxazolidin-3-one is an organic compound with the molecular formula C13H17NO2 It is a member of the isoxazolidinone family, characterized by a five-membered ring containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(2-methylbenzyl)isoxazolidin-3-one typically involves the reaction of 2-methylbenzylamine with 4,4-dimethyl-2-oxazolidinone. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-methylbenzylamine and 4,4-dimethyl-2-oxazolidinone.
Reaction Conditions: The reaction is typically conducted in a solvent such as methanol or ethanol, with a catalyst like p-toluenesulfonic acid.
Procedure: The starting materials are mixed in the solvent, and the catalyst is added. The mixture is heated to a specific temperature (usually around 60-80°C) and stirred for several hours.
Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4,4-Dimethyl-2-(2-methylbenzyl)isoxazolidin-3-one may involve more efficient and scalable methods. These methods often include continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-2-(2-methylbenzyl)isoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted isoxazolidinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxazolidinone derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Substituted isoxazolidinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-2-(2-methylbenzyl)isoxazolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-2-(2-methylbenzyl)isoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethylisoxazolidin-3-one: A structurally similar compound with different substituents.
2-Methylbenzylamine: A precursor used in the synthesis of the target compound.
4,4-Dimethyl-2-oxazolidinone: Another precursor used in the synthesis.
Uniqueness
4,4-Dimethyl-2-(2-methylbenzyl)isoxazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
81777-92-6 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
4,4-dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C13H17NO2/c1-10-6-4-5-7-11(10)8-14-12(15)13(2,3)9-16-14/h4-7H,8-9H2,1-3H3 |
InChI-Schlüssel |
MFCVJVSUKRTRFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CN2C(=O)C(CO2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12911030.png)

methanone](/img/structure/B12911035.png)

![2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B12911050.png)
![Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12911054.png)


![2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B12911068.png)


